4-(5-Bromopentoxy)-2-fluorobenzaldehyde
Description
4-(5-Bromopentoxy)-2-fluorobenzaldehyde is a benzaldehyde derivative featuring a fluorine atom at the ortho position (C-2) and a 5-bromopentoxy chain at the para position (C-4). This compound combines the electronic effects of fluorine—a strong electron-withdrawing group—with the steric and lipophilic contributions of the brominated alkoxy chain. The bromine atom in the pentoxy chain may serve as a reactive handle for further functionalization, making this compound valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(5-bromopentoxy)-2-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO2/c13-6-2-1-3-7-16-11-5-4-10(9-15)12(14)8-11/h4-5,8-9H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKSGFVPFFXJAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCCBr)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Enzymatic Activity
The position and nature of substituents significantly influence reactivity:
- 2-Fluorobenzaldehyde : Exhibits high reactivity in pyruvate decarboxylase-catalyzed carboligation due to intramolecular hydrogen bonding between fluorine and the aldehyde group, which preorganizes the substrate for enzyme binding. This leads to preferential formation of 2F-PAC (a precursor for pseudoephedrine) with ~90% selectivity in whole-cell catalysis .
- 4-Fluorobenzaldehyde : Preferentially reduced to 4-fluorobenzyl alcohol in yeast-mediated reactions, likely due to steric compatibility with alcohol dehydrogenases . Benzaldehyde dehydrogenase I oxidizes 4-fluorobenzaldehyde at 210% of the rate of unsubstituted benzaldehyde, compared to only 41% for 2-fluorobenzaldehyde .
- 5-Bromo-2-fluorobenzaldehyde (CAS 93777-26-5): A structurally closer analogue lacking the pentoxy chain, this compound may exhibit similar electronic effects but reduced lipophilicity compared to 4-(5-bromopentoxy)-2-fluorobenzaldehyde .
Physical and Chemical Properties
- Lipophilicity : The 5-bromopentoxy chain in this compound increases hydrophobicity compared to shorter-chain derivatives (e.g., 2-fluorobenzaldehyde). This enhances membrane permeability, a critical factor in drug design.
- Boiling Point and Solubility : 2-Fluorobenzaldehyde has a boiling point of 172–174°C , while the bromopentoxy substituent in the target compound likely elevates this due to increased molecular weight. Water solubility decreases with larger hydrophobic groups.
Data Tables
Table 1: Comparison of Fluorinated Benzaldehyde Derivatives
Table 2: Physical Properties
*Calculated using ChemDraw (methodology as in ).
Preparation Methods
Synthesis of 2-Fluoro-4-Hydroxybenzaldehyde
The precursor 2-fluoro-4-hydroxybenzaldehyde is synthesized via a four-step sequence from 3-fluorophenol, as detailed in Patent CN115124410A.
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Protection of phenolic hydroxyl : 3-Fluorophenol reacts with 2-bromopropane in the presence of potassium carbonate to form 1-fluoro-3-isopropoxybenzene.
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Bromination : Treatment with N-bromosuccinimide (NBS) in dichloromethane yields 1-bromo-2-fluoro-4-isopropoxybenzene.
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Grignard reaction : Isopropyl magnesium chloride facilitates aldehyde formation via reaction with dimethylformamide (DMF).
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Deprotection : Boron trichloride removes the isopropyl group, yielding 2-fluoro-4-hydroxybenzaldehyde with 91.2% purity.
Etherification with 1,5-Dibromopentane
The hydroxyl group of 2-fluoro-4-hydroxybenzaldehyde undergoes nucleophilic substitution with 1,5-dibromopentane.
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Conditions :
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Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
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Base: Potassium carbonate or triethylamine
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Temperature: 80–90°C
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Time: 6–12 hours
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Example Protocol
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Combine 2-fluoro-4-hydroxybenzaldehyde (10 mmol), 1,5-dibromopentane (12 mmol), and K₂CO₃ (15 mmol) in DMSO.
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Heat at 85°C for 8 hours under nitrogen.
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Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).
Yield : 72–78%.
Direct Bromoalkylation of 2-Fluorobenzaldehyde Derivatives
Bromination of 4-Pentoxy-2-fluorobenzaldehyde
This one-pot method involves brominating 4-pentoxy-2-fluorobenzaldehyde using N-bromosuccinimide (NBS) or bromine.
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Key Steps (Patent CN109809977A):
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Dissolve 4-pentoxy-2-fluorobenzaldehyde in a mixed solvent of trifluoroacetic acid (TFA) and sulfuric acid.
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Add NBS incrementally at 50°C over 48 hours.
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Extract with toluene, wash with NaHCO₃, and concentrate.
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Optimized Conditions
Side-Chain Bromination Challenges
Bromination at the pentoxy chain’s terminal position requires careful control to avoid over-bromination.
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Mitigation Strategies :
Oxidation of 4-(5-Bromopentoxy)-2-fluorobenzyl Alcohol
Alcohol Synthesis via Reductive Amination
4-(5-Bromopentoxy)-2-fluorobenzyl alcohol is prepared by reducing the corresponding nitrile or ester.
Oxidation to Aldehyde
Pyridinium chlorochromate (PCC) or Swern oxidation converts the alcohol to the aldehyde.
Protocol from Ambeed :
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Dissolve 4-(5-bromopentoxy)-2-fluorobenzyl alcohol (38.5 mmol) in dichloromethane.
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Add sodium acetate (11.5 mmol) and PCC (50 mmol).
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Stir at 20°C for 2 hours under light protection.
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Filter through Celite, wash with NaHCO₃, and concentrate.
Yield : 63%.
Comparative Analysis of Methods
Industrial-Scale Considerations
Q & A
Q. How can researchers optimize the synthesis of 4-(5-Bromopentoxy)-2-fluorobenzaldehyde to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Adjust reaction time and temperature to balance between completion and side-product formation. For example, highlights a 75°C reaction temperature for 1.5 hours in acetonitrile with cesium carbonate as a base .
- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency for the bromopentoxy chain .
- Purification: Use HPLC with a C18 column and mobile phases like MeCN/water (0.1% formic acid) to isolate the target compound, achieving >98% purity (as shown in ) .
- Catalysts: Employ phase-transfer catalysts (e.g., TEBAC) for heterogeneous reactions, though their efficacy varies with substrate regiochemistry (see ) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Resolve fluorine (¹⁹F NMR) and bromine (¹H-¹³C HMBC) environments to confirm substitution patterns .
- LCMS: Monitor molecular ion peaks (e.g., m/z 775 [M+H]+ in ) and fragmentation patterns to verify structural integrity .
- HPLC Retention Time: Compare retention times under standardized conditions (e.g., 1.40 minutes in ) for batch consistency .
- X-ray Crystallography: For solid-state conformation analysis, reference structural analogs like 4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde () .
Advanced Research Questions
Q. How do the bromine and fluorine substituents influence the compound’s reactivity in enzyme-catalyzed reactions?
Methodological Answer:
- Electronic Effects: Fluorine’s electronegativity stabilizes the aldehyde group via intramolecular hydrogen bonding, reducing hydrolysis susceptibility (). Bromine’s steric bulk may hinder active-site binding .
- Enzyme Selectivity: Fluorinated benzaldehydes exhibit divergent reactivity in whole-cell vs. purified enzyme systems. For example, 2-fluorobenzaldehyde shows 90% selectivity in carboligation with whole-cell catalysts but not with purified pyruvate decarboxylase () .
- Experimental Design: Conduct competition assays with mixed substrates (e.g., benzaldehyde and fluorinated analogs) to quantify preferential enzyme interactions .
Q. How can researchers address contradictions in regioselectivity during derivatization reactions (e.g., O-arylation)?
Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., aldehyde) to direct functionalization to the bromopentoxy chain or fluorobenzaldehyde ring .
- Microwave-Assisted Synthesis: Enhance regiocontrol via rapid, uniform heating. For instance, achieved 89% yield of 3-iodophenyl ethers under microwave conditions without catalysts .
- Catalyst Screening: Test quaternary ammonium salts (e.g., TEBAC) or transition metals to modulate selectivity. Note that catalyst performance may vary with substrate geometry () .
Q. How should researchers reconcile discrepancies in biological activity data across studies?
Methodological Answer:
- Contextualize Experimental Conditions: Variations in cell lines, enzyme sources (whole-cell vs. purified), or assay pH can alter results. For example, shows divergent product distributions between whole-cell and purified enzyme systems .
- Dose-Response Curves: Establish concentration-dependent activity thresholds to differentiate specific vs. nonspecific effects.
- Cross-Validation: Use orthogonal assays (e.g., enzymatic inhibition and cellular viability) to confirm mechanistic hypotheses.
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
